molecular formula C7H14O3 B14180939 Propan-2-yl (2S)-2-methoxypropanoate CAS No. 923023-78-3

Propan-2-yl (2S)-2-methoxypropanoate

Cat. No.: B14180939
CAS No.: 923023-78-3
M. Wt: 146.18 g/mol
InChI Key: AMCBXFAKLFFSQZ-LURJTMIESA-N
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Description

Propan-2-yl (2S)-2-methoxypropanoate is a chiral ester characterized by a methoxy group at the (2S)-position of the propanoate backbone and an isopropyl ester moiety.

Properties

CAS No.

923023-78-3

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propan-2-yl (2S)-2-methoxypropanoate

InChI

InChI=1S/C7H14O3/c1-5(2)10-7(8)6(3)9-4/h5-6H,1-4H3/t6-/m0/s1

InChI Key

AMCBXFAKLFFSQZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)OC

Canonical SMILES

CC(C)OC(=O)C(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (2S)-2-methoxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methoxypropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (2S)-2-methoxypropanoic acid and isopropanol.

    Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: (2S)-2-methoxypropanoic acid and isopropanol.

    Transesterification: A different ester and alcohol.

    Reduction: (2S)-2-methoxypropanol.

Scientific Research Applications

Propan-2-yl (2S)-2-methoxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-2-methoxypropanoate depends on its specific application. In general, esters can act as prodrugs, releasing the active compound upon hydrolysis in the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Propan-2-yl (2S)-2-Methoxypropanoate and Analogs
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) CAS RN Source
This compound (Target) (2S)-methoxy, isopropyl ester C7H14O3 146.18 Not provided -
(S)-(+)-1-Methoxy-2-propanol Methoxy, secondary alcohol C4H10O2 90.12 26550-55-0
(S)-(+)-2-Methoxypropanol Methoxy, primary alcohol C4H10O2 90.12 116422-39-0
Methyl (2S)-3-amino-2-methoxypropanoate HCl Methoxy, amino, methyl ester C5H12ClNO3 169.61 Not provided
2-(2-Methoxyphenyl)-2-methylpropanoic acid Methoxyphenyl, carboxylic acid C11H14O3 194.23 468064-83-7
Ethyl 2-[2-[(2S)-...]hydrazinyl]-ethanoate Hydrazinyl, aromatic, isopropyl urethane Complex ~500 (estimated) Not provided
Key Observations:

Alcohol vs. Ester Functionality: The methoxypropanols () lack the ester group, making them more polar and water-soluble compared to the target compound. However, their lower molecular weights (90.12 g/mol) suggest higher volatility, suitable for solvent applications . In contrast, the target ester’s isopropyl group enhances hydrophobicity, likely improving lipid solubility for drug-delivery applications.

Amino and Carboxylic Acid Derivatives: Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride () introduces an amino group, increasing polarity and enabling salt formation. This modification enhances bioavailability in pharmaceuticals but reduces stability under basic conditions . 2-(2-Methoxyphenyl)-2-methylpropanoic acid () replaces the ester with a carboxylic acid, significantly lowering its pKa (~4-5) and increasing acidity. This makes it more reactive in nucleophilic substitutions or hydrogen bonding .

Complex Esters with Bioactive Moieties :

  • Derivatives like those in and incorporate aromatic rings, heterocycles, or phosphoramidate groups. For example, the compound in includes a fluorinated pyrimidinyl group, which may confer antiviral or anticancer activity but complicates synthesis and purification .

Physicochemical and Reactivity Differences

Table 2: Comparative Properties
Property Target Compound (S)-(+)-1-Methoxy-2-propanol Methyl (2S)-3-amino-... HCl 2-(2-Methoxyphenyl)-... acid
Boiling Point (°C) ~160-180 (estimated) 132-134 Decomposes >200 280-300 (estimated)
Solubility in Water Low Miscible High (due to HCl salt) Low (carboxylic acid form)
Hydrolytic Stability Moderate (ester) High (ether/alcohol) Low (amide/ester) High (acid)
Bioactivity Potential Intermediate Low (solvent) High (peptide mimic) Moderate (NSAID-like)
Key Insights:
  • Hydrolytic Reactivity : The target ester’s isopropyl group provides moderate resistance to hydrolysis compared to methyl or ethyl esters (e.g., ’s methyl ester), which hydrolyze faster under acidic/basic conditions .
  • Thermal Stability: Bulky substituents (e.g., isopropyl in the target, phenoxy in ) increase thermal stability, making these compounds suitable for high-temperature reactions .

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